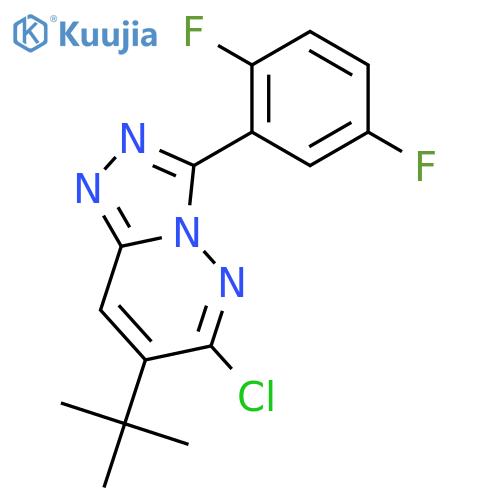Cas no 286456-54-0 (7-tert-Butyl-6-chloro-3-(2,5-difluorophenyl)-1,2,4-triazolo4,3-bpyridazine)

286456-54-0 structure
商品名:7-tert-Butyl-6-chloro-3-(2,5-difluorophenyl)-1,2,4-triazolo4,3-bpyridazine
7-tert-Butyl-6-chloro-3-(2,5-difluorophenyl)-1,2,4-triazolo4,3-bpyridazine 化学的及び物理的性質
名前と識別子
-
- 7-tert-Butyl-6-chloro-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine
- 1,2,4-Triazolo[4,3-b]pyridazine,6-chloro-3-(2,5-difluorophenyl)-7-(1,1-dimethylethyl)-
- 7-tert-butyl-6-chloro-3-(2,5-difluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine
- 7-tert-Butyl-6-chloro-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-β]pyridazine
- 1,2,4-Triazolo[4,3-b]pyridazine,6-chloro-3-(2,5-difluorophenyl)-7-(1,1-dimethylethyl)
- 6-Chloro-3-(2,5-difluorophenyl)-7-(1,1-dimethylethyl)-1,2,4-triazolo[4,3-b]pyridazine
- GZXWCQOQLLVREN-UHFFFAOYSA-N
- 7-(tert-Butyl)-6-chloro-3-(2,5-difluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine
- FT-0664009
- 7-tert-Butyl-6-chloro-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-beta]pyridazine
- 7-tBu-6-chloro-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine
- 7-tert-Butyl-6-chloro-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-
- A]pyridazine
- DTXSID30460335
- SCHEMBL248720
- 7-tert-butyl-6-chloro-3-(2, 5-difluorophenyl)-[1, 2, 4]triazolo[4, 3-b]pyridazine
- 286456-54-0
- A934118
- AKOS027447691
- 7-tert-Butyl-6-chloro-3-(2,5-difluorophenyl)-1,2,4-triazolo4,3-bpyridazine
-
- インチ: InChI=1S/C15H13ClF2N4/c1-15(2,3)10-7-12-19-20-14(22(12)21-13(10)16)9-6-8(17)4-5-11(9)18/h4-7H,1-3H3
- InChIKey: GZXWCQOQLLVREN-UHFFFAOYSA-N
- ほほえんだ: C(C1C(Cl)=NN2C(C3C=C(F)C=CC=3F)=NN=C2C=1)(C)(C)C
計算された属性
- せいみつぶんしりょう: 322.08000
- どういたいしつりょう: 322.0796804g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 2
- 複雑さ: 406
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.2
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 43.1Ų
じっけんとくせい
- 密度みつど: 1.39
- 屈折率: 1.621
- PSA: 43.08000
- LogP: 4.02040
7-tert-Butyl-6-chloro-3-(2,5-difluorophenyl)-1,2,4-triazolo4,3-bpyridazine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B690610-50mg |
7-tert-Butyl-6-chloro-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine |
286456-54-0 | 50mg |
$ 316.00 | 2023-09-08 | ||
| TRC | B690610-10mg |
7-tert-Butyl-6-chloro-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine |
286456-54-0 | 10mg |
$ 133.00 | 2023-09-08 | ||
| TRC | B690610-250mg |
7-tert-Butyl-6-chloro-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine |
286456-54-0 | 250mg |
$ 1292.00 | 2023-04-18 | ||
| TRC | B690610-100mg |
7-tert-Butyl-6-chloro-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine |
286456-54-0 | 100mg |
$ 586.00 | 2023-04-18 | ||
| TRC | B690610-25mg |
7-tert-Butyl-6-chloro-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine |
286456-54-0 | 25mg |
$ 167.00 | 2023-09-08 |
7-tert-Butyl-6-chloro-3-(2,5-difluorophenyl)-1,2,4-triazolo4,3-bpyridazine 関連文献
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
-
4. Book reviews
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
286456-54-0 (7-tert-Butyl-6-chloro-3-(2,5-difluorophenyl)-1,2,4-triazolo4,3-bpyridazine) 関連製品
- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)
- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)
- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)
- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)
- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)
- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)
- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
